molecular formula C20H20N4O3 B10875139 methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10875139
M. Wt: 364.4 g/mol
InChI Key: SOZOCFXZJRMQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound characterized by a conjugated enamine system and a pyridinylmethylamino substituent. Its core structure consists of a 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl moiety with a methyl acetate group at position 3 and a (Z)-configured ethylidene linkage at position 2. The pyridin-3-ylmethylamino group introduces aromaticity and basicity, which may influence solubility and intermolecular interactions.

Pyrazolone derivatives are typically synthesized via condensation reactions between hydrazines and β-keto esters, followed by functionalization of the resulting heterocycle.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H20N4O3/c1-14(22-13-15-7-6-10-21-12-15)19-17(11-18(25)27-2)23-24(20(19)26)16-8-4-3-5-9-16/h3-10,12,23H,11,13H2,1-2H3

InChI Key

SOZOCFXZJRMQRW-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The final step includes the esterification of the resulting pyrazole derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three closely related pyrazolone derivatives (Table 1).

Table 1: Structural Comparison of Pyrazolone Derivatives

Compound Name Key Substituents Molecular Features Potential Implications
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate (Target) Pyridin-3-ylmethylamino, methyl acetate Aromatic pyridine enhances basicity; ester group increases hydrophobicity Potential for metal coordination or bioactivity due to lone pairs on pyridine
Methyl [(4Z)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate Morpholinylethylamino, methyl acetate Morpholine introduces a saturated oxygen-containing ring; enhances hydrophilicity Improved solubility in polar solvents; possible hydrogen-bonding interactions
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate p-Tolyl, ethyl 3-phenylpropanoate Bulky p-tolyl and phenylpropanoate groups increase steric hindrance Reduced reactivity in planar stacking interactions; altered pharmacokinetic properties
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Naphthalene amino, phenylmethylidene Extended aromatic system (naphthalene) enhances π-π interactions Potential for fluorescence or photochemical applications

Key Observations

Substituent Effects on Solubility and Reactivity The target compound’s pyridinylmethyl group provides moderate hydrophilicity compared to the morpholinylethyl analog, which has higher polarity due to the morpholine oxygen . The ethyl 3-phenylpropanoate group in ’s compound introduces greater lipophilicity, which may affect membrane permeability in biological systems .

The naphthalene amino group in ’s compound extends conjugation, likely altering electronic spectra and stability compared to the target compound’s pyridine-based system .

The pyridine moiety in the target compound may facilitate interactions with biological targets, such as kinases or metalloenzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.